molecular formula C4HBr2NO2S B186496 3,4-Dibromo-2-nitrothiophene CAS No. 35633-91-1

3,4-Dibromo-2-nitrothiophene

Cat. No. B186496
CAS RN: 35633-91-1
M. Wt: 286.93 g/mol
InChI Key: SFQCSMOCYWODDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-2-nitrothiophene is a chemical compound with the molecular formula C4HBr2NO2S . It is used in various chemical reactions and has a molecular weight of 286.93 .


Synthesis Analysis

The synthesis of related compounds like 3,4-dibromo-2,2’-bithiophene has been reported via metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative . The 3,4-dibromo-2,2’-bithiophene was then converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-2-nitrothiophene can be represented by the InChI code: 1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H . This indicates the presence of bromine, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

3,4-Dibromo-2-nitrothiophene is a powder with a melting point of 110-115 degrees Celsius .

Scientific Research Applications

Application 1: Electrosorption on Gold Surfaces

  • Summary of Application: The electrosorption of 3-bromo-2-nitrothiophene (a similar compound to 3,4-Dibromo-2-nitrothiophene) on a polycrystalline gold electrode has been studied with surface-enhanced Raman spectroscopy (SERS) .
  • Methods of Application: The study involved recording the UV-Vis spectrum of the 3-bromo-2-nitrothiophene and performing cyclic voltammetry measurements . The experimental infrared and Raman data were supported by density functional theory (DFT) calculations of 3-bromo-2-nitrothiophene using the B3LYP level of theory and 6-31G (d) basis set .
  • Results or Outcomes: The results imply a tilted orientation of the 3-bromo-2-nitrothiophene molecule with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface . The oxidation and reduction potentials of the 3-bromo-2-nitrothiophene at the gold electrode have been reported .

Application 2: Synthesis of Conjugated Thiophene Oligomers

  • Summary of Application: 2,5-Dibromo-3,4-dinitrothiophene, a compound similar to 3,4-Dibromo-2-nitrothiophene, is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .
  • Methods of Application: The specific methods of application involve Pd catalyzed Stille coupling .
  • Results or Outcomes: The corresponding amine(s) can be obtained by subsequent reduction .

properties

IUPAC Name

3,4-dibromo-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQCSMOCYWODDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360916
Record name 3,4-dibromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2-nitrothiophene

CAS RN

35633-91-1
Record name 3,4-dibromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

41.4 ml of fuming nitric acid was slowly added to 500 ml of acetic acid under ice-cooling, followed by stirring for 10 minutes, and a solution of 78 ml of acetic acid anhydride containing 50 g of 3,4-dibromothiophene was slowly added, followed by stirring at room temperature for 18 hours. Ice was added to the reaction solution, and the resulting crystals were collected by filtration, and washed with water and diethyl ether/n-hexane=1/5 successively, to give 40.2 g of the title compound.
Quantity
41.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-2-nitrothiophene
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-2-nitrothiophene
Reactant of Route 3
3,4-Dibromo-2-nitrothiophene
Reactant of Route 4
3,4-Dibromo-2-nitrothiophene
Reactant of Route 5
3,4-Dibromo-2-nitrothiophene
Reactant of Route 6
3,4-Dibromo-2-nitrothiophene

Citations

For This Compound
4
Citations
G Consiglio, C Arnone, F Ferroni, R Noto… - Journal of the …, 1988 - pubs.rsc.org
The rate and equilibrium constants for the formation of the Meisenheimer-type adduct from 2-methoxy-5-methyl-3-nitrothiophene (1a) and sodium methoxide in methanol have been …
Number of citations: 4 pubs.rsc.org
AJ de Dominicis - 1963 - search.proquest.com
ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. ORIENTATION STUDY OF THE NITRATION OF THIOPHENE AND DEACTIVATED …
Number of citations: 0 search.proquest.com
G Marchand, B Decroix, J Morel - Journal of heterocyclic …, 1984 - Wiley Online Library
In an investigation of novel tricyclic systems, synthesis of several thieno[2,3‐b][1,4]benzoxazepines and thieno[3,2‐b][1,5]benzoxazepines were effected by ring closure of appropriately …
Number of citations: 8 onlinelibrary.wiley.com
D Spinelli, G Consiglio, C Dell'Erba… - … : Thiophene and Its …, 1991 - Wiley Online Library
1. The Mechanisms of Nucleophilic Substitutions 2. The Mechanism of S, Ar Reactions.............................. 3. Early Studies on S, Ar Reactions in Thiophene Series 4. Geometric Structure …
Number of citations: 19 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.